molecular formula C14H14ClNOS B1208760 2-Oxoticlopidine CAS No. 83427-51-4

2-Oxoticlopidine

Cat. No. B1208760
CAS RN: 83427-51-4
M. Wt: 279.8 g/mol
InChI Key: DJZQIXWGIZIETJ-UHFFFAOYSA-N
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Description

2-Oxoticlopidine belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

A novel analytical approach has been developed for the determination of selected drugs and their metabolites in human urine, based on a miniaturized extraction technique . This method was successfully applied to the quantitation of selected compounds including 2-Oxoticlopidine .


Molecular Structure Analysis

The molecular formula of 2-Oxoticlopidine is C14H14ClNOS . The structure of 2-Oxoticlopidine can be found in various databases such as DrugBank and ChemSpider .


Chemical Reactions Analysis

In vitro incubation of ticlopidine with both enzymes yielded the same set of metabolites: 7-hydroxyticlopidine (M1), 2-oxoticlopidine (M2), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M3), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M4), ticlopidine N-oxide (M5), and ticlopidine S-oxide dimer, a dimerization product of ticlopidine S-oxide (M6) .


Physical And Chemical Properties Analysis

The predicted properties of 2-Oxoticlopidine include water solubility of 0.0647 mg/mL, logP of 3.02, logS of -3.6, pKa (Strongest Acidic) of 8.49, pKa (Strongest Basic) of 6.56, Hydrogen Acceptor Count of 2, Hydrogen Donor Count of 0, Polar Surface Area of 20.31 Å2, Rotatable Bond Count of 2, Refractivity of 77.41 m3·mol-1, Polarizability of 28.68 Å3, Number of Rings of 3, and Bioavailability of 1 .

Scientific Research Applications

1. Analytical Chemistry

2-Oxoticlopidine has been explored in analytical chemistry. A study by Stübiger et al. (2010) introduced 6-Aza-2-thiothymine (ATT) as a novel matrix system for the analysis of oxidized phospholipids (OxPLs) using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ATT, when used with specific chaotropic reagents, acted as OxPL ionization enhancers, offering significant advantages for highly sensitive OxPL profiling by MALDI-MS in biological samples, such as human plasma (Stübiger et al., 2010).

2. Sleep Disorders

In the field of sleep disorders, the hypocretin/orexin (HCRT/OX) system has been a focus of research. Chow and Cao (2016) highlighted the role of the HCRT/OX system in sleep-wake regulation, particularly in the context of narcolepsy-cataplexy. The study reviewed the development of HCRT/OX agonists and antagonists for treating sleep disorders, marking significant clinical progress in this area (Chow & Cao, 2016).

3. Antimicrobial Applications

The study of magainin 2, an antimicrobial peptide, and its effects on phospholipids was conducted by Matsuzaki et al. (1996). They investigated the flip-flop rates of phospholipids in the presence of magainin 2, finding that the peptide accelerated the flip-flop half-lives of lipids to an order of minutes, suggesting pore-mediated flip-flop and potential antimicrobial applications (Matsuzaki et al., 1996).

4. Cardiovascular Research

Oxidized phospholipids (OxPLs) have been linked to atherosclerosis. Berliner and Watson (2005) discussed the role of specific OxPLs as regulators of many cell types in the vessel wall, influencing endothelial cells, and identified receptors and signaling pathways associated with OxPL action. This research emphasized the importance of OxPLs in all stages of atherosclerosis (Berliner & Watson, 2005).

5. Neurobiology

In neurobiology, OX2 glycoprotein, which can be related to 2-oxoticlopidine structures, was studied for its expression on various cells including neurons. Wright et al. (2001) reported on the distribution of the human homologue of the rat OX2 glycoprotein, suggesting its potential role in regulating myeloid cell activity across various tissues (Wright et al., 2001).

Future Directions

There are limited studies available on 2-Oxoticlopidine. Future research could focus on further understanding its properties, potential uses, and safety profile. It would also be beneficial to explore its mechanism of action in more detail .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZQIXWGIZIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003423
Record name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoticlopidine

CAS RN

83427-51-4
Record name Pcr 3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
EF Krake, W Baumann - ChemistrySelect, 2019 - Wiley Online Library
… After the oxidative process and the formation of the electrophilic thiophene intermediate 2-oxoticlopidine (II), studies showed that 1⋅HCl has strong inhibition results in the subclasses …
S Magiera, I Baranowska - Journal of separation science, 2014 - Wiley Online Library
A novel analytical approach has been developed for the determination of selected drugs (milrinone, enalapril, carvedilol, spironolactone, acenocumarol, ticlopidine, cilazapril) and their …
JC Talakad, MB Shah, GS Walker, C Xiang… - Drug metabolism and …, 2011 - ASPET
… As noted previously, incubations of ticlopidine with reconstituted CYP2B4 also revealed the formation of 2-oxoticlopidine (M2) and hydroxyticlopidine (M1). Although R max of M1 …
Number of citations: 25 dmd.aspetjournals.org
NSO CYP2C19, C CYP2B6… - Top Drugs: Their …, 2015 - books.google.com
… Similarly, ticlopidine (10) is first oxidized by CYP450 in the liver to 2-oxoticlopidine (13), which is further oxidized to the active metabolite 14. 18 Just like metabolite 12, metabolite 14 …
Number of citations: 2 books.google.com
PM Dansette, D Mansuy - ISSX/DMDG 2023 Meeting, 2023 - hal.science
… Methods : Clopidogrel, 2-oxoclopidogrel and 2-oxoticlopidine (100 µM) were incubated with phenobarbital treated rat liver microsomes (1) in presence of 1mM NADPH and 1 mM …
Number of citations: 0 hal.science
DK Dalvie, TN O'Connell - Drug Metabolism and Disposition, 2004 - ASPET
… The molecular ions and the product ion mass spectra (not shown) of M2 and M4 were consistent with TSOD and 2-oxoticlopidine metabolites that were previously reported (Ha-Duong …
Number of citations: 66 dmd.aspetjournals.org
JR Halpert - Drug metabolism and disposition, 2011 - ASPET
This article reviews work from the author dating back to 1978 and focuses on the structural basis of cytochrome P450 (P450) function using available contemporary techniques. Early …
Number of citations: 30 dmd.aspetjournals.org
T Lassila, S Mattila, M Turpeinen… - … in Mass Spectrometry, 2015 - Wiley Online Library
… Based on the fragmentation pattern and literature, M6 was most likely 2-oxoticlopidine.18 Metabolites M4–M6 were abundant in both S9 fraction incubations and in the BMO incubations…
D Gramec, L Peterlin Mašič… - Chemical research in …, 2014 - ACS Publications
… Both pathways can lead to the formation of 2-oxoticlopidine, a precursor for the pharmacologically active metabolite. RMs of ticlopidine S-oxides (69, Figure 16) and epoxides (70, …
Number of citations: 216 pubs.acs.org
SM He, ZW Zhou, XT Li, SF Zhou - Current medicinal chemistry, 2011 - ingentaconnect.com
CYP2C9 metabolizes more than 100 clinically used drugs including phenytoin, S-warfarin, tolbutamide, glipizide, diclofenac, and losartan with varying contributions. CYP2C9 is …
Number of citations: 49 www.ingentaconnect.com

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